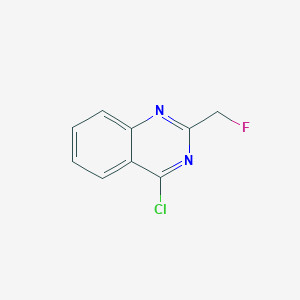

4-Chloro-2-fluoromethyl-quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

4-chloro-2-(fluoromethyl)quinazoline |

InChI |

InChI=1S/C9H6ClFN2/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H,5H2 |

InChI Key |

UMERIGXDBJFEAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CF)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Fluoromethyl Quinazoline and Analogues

General Strategies for Quinazoline (B50416) Ring Construction

The assembly of the quinazoline core, a benzopyrimidine system, can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed and multicomponent approaches. The specific precursor required for 4-Chloro-2-fluoromethyl-quinazoline is 2-fluoromethyl-quinazolin-4(3H)-one. This intermediate is typically synthesized by the cyclization of an anthranilic acid derivative with a reagent that provides the fluoromethyl group.

Classical Cyclization Reactions for Benzopyrimidine Systems

Classical methods for quinazoline synthesis have been established for over a century and remain fundamental in organic synthesis. These reactions typically involve the condensation of anthranilic acid or its derivatives with a suitable one-carbon or multi-carbon unit.

The Niementowski Quinazoline Synthesis is a widely used method that involves the thermal condensation of anthranilic acids with amides to yield 3H-quinazolin-4-ones. wikipedia.orgnih.govchemeurope.com The first synthesis of a quinazoline nucleus was reported by Griess in 1869, with Von Niementowski later optimizing the reaction using amides. nih.gov This reaction is often performed at high temperatures, though microwave-assisted conditions have been shown to accelerate the process significantly. nih.gov For the synthesis of the 2-fluoromethyl-quinazolin-4(3H)-one precursor, this would involve reacting anthranilic acid with an amide derived from fluoroacetic acid, such as 2-fluoroacetamide.

The Bischler Quinazoline Synthesis is another classical route, traditionally involving the cyclization of N-acylanthranilic acids or their corresponding anilides. researchgate.netnih.gov This method often requires high temperatures and pressure, but optimizations, including the use of ultrasound, have been developed to facilitate the reaction under milder conditions. nih.gov

These classical reactions, while robust, often require harsh conditions and can have limitations in substrate scope and yield. nih.gov

Modern Multicomponent and Cascade Approaches in Quinazoline Synthesis

To improve efficiency and atom economy, modern synthetic chemistry has moved towards multicomponent reactions (MCRs) and cascade (or domino) sequences. These strategies allow for the construction of complex molecules like quinazolines in a single pot by combining multiple reaction steps without isolating intermediates.

Multicomponent Reactions (MCRs) involve the reaction of three or more starting materials in a one-pot process to form a product that contains portions of all the initial reactants. frontiersin.org For example, a three-component reaction of isatoic anhydride, an aldehyde, and an amine can be used to generate diverse quinazolinone derivatives. frontiersin.orgresearchgate.net

Cascade Reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. Several cascade approaches have been developed for quinazoline synthesis, often catalyzed by transition metals like copper or palladium. rsc.orgnih.govresearchgate.net For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, using cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, provides a convenient route to 2-substituted quinazolines. organic-chemistry.org Another example is the palladium-catalyzed cascade reaction starting from o-nitrobenzamides and alcohols, which proceeds through alcohol oxidation, nitro reduction, condensation, and dehydrogenation to yield 2-substituted quinazolin-4(3H)-ones. nih.gov

These modern approaches offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly build molecular complexity. frontiersin.orgnih.gov

Metal-Catalyzed Synthetic Routes for Quinazoline Core Formation

Transition-metal catalysis has become an indispensable tool for synthesizing quinazolines, offering high efficiency and broad functional group tolerance under mild conditions. mdpi.comfrontiersin.org Catalysts based on palladium, copper, iron, and cobalt are frequently employed. nih.govmdpi.comresearchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds, which are crucial steps in many quinazoline syntheses. mdpi.comresearchgate.net For example, palladium-catalyzed domino reactions can construct complex tetracyclic quinazolinones in a single step. acs.org A sustainable multicomponent reaction using a magnetically recoverable palladium catalyst has also been developed for the synthesis of 2-aryl quinazolin-4(3H)-ones from aryl iodides, a carbonyl source, and 2-aminobenzamide (B116534). frontiersin.org

Copper-Catalyzed Synthesis: Copper catalysts, being more abundant and less expensive than palladium, are an attractive alternative. chim.it Copper-catalyzed methods are highly efficient for producing quinazolines and quinazolinones. rsc.org These reactions can proceed via various mechanisms, including cascade Ullmann-type couplings, oxidative cyclizations, and annulations. organic-chemistry.orgrsc.orgrsc.org A notable example is the copper-catalyzed three-component oxidative amination reaction using ortho-carbonyl anilines, ammonium acetate, and DMSO to form the quinazoline ring. mdpi.com

Other Metal Catalysts: Iron, cobalt, and ruthenium complexes have also been successfully used to catalyze quinazoline synthesis. mdpi.comresearchgate.netnih.govrsc.org These earth-abundant metals often promote acceptorless dehydrogenative coupling (ADC) reactions, which are highly atom-economical. For instance, an iron-catalyzed ADC of (2-aminophenyl)methanols with amides provides an environmentally benign route to quinazolines. researchgate.netnih.gov Similarly, cobalt-catalyzed reactions of 2-aminoaryl alcohols with nitriles offer a ligand-free, cost-effective synthesis. nih.gov

Table 1: Comparison of Metal-Catalyzed Quinazoline Synthesis Methods

| Catalyst Type | Typical Starting Materials | Key Advantages | Reference(s) |

|---|---|---|---|

| Palladium | 2-aminobenzonitriles, boronic acids; o-nitrobenzamides, alcohols | High efficiency, broad scope, complex structures | mdpi.com, nih.gov, acs.org |

| Copper | (2-bromophenyl)methylamines, amides; 2-halobenzaldehydes, amidines | Low cost, high efficiency, various cascade pathways | rsc.org, rsc.org, organic-chemistry.org |

| Iron | (2-aminophenyl)methanols, amides | Earth-abundant, atom-economical (ADC) | nih.gov, researchgate.net |

| Cobalt | 2-aminoaryl alcohols, nitriles | Ligand-free, cost-effective, mild conditions | nih.gov |

| Ruthenium | 2-nitrobenzonitriles, alcohols | No external oxidant/reductant needed, high yields | rsc.org |

Introduction of the 4-Chloro Substituent on the Quinazoline Scaffold

Once the 2-fluoromethyl-quinazolin-4(3H)-one precursor has been synthesized, the next critical step is the introduction of the chlorine atom at the C4 position. This transformation converts the lactam (amide) functionality of the quinazolinone into a reactive imidoyl chloride, which is a versatile handle for further functionalization.

Chlorination of Quinazolinone Precursors

The most common and effective method for synthesizing 4-chloroquinazolines is the chlorination of the corresponding quinazolin-4(3H)-one precursor. researchgate.net This is an aromatization reaction that replaces the C4-oxo group with a chloro group.

Several reagents are employed for this purpose, with phosphorus oxychloride (POCl₃) being the most prevalent. nih.govmdpi.com The reaction typically involves heating the quinazolinone in an excess of POCl₃, sometimes with a catalytic amount of a tertiary amine or dimethylformamide (DMF). mdpi.comresearchgate.net Detailed studies have shown that the reaction proceeds in two stages: an initial phosphorylation of the quinazolinone at low temperature, followed by conversion to the 4-chloroquinazoline (B184009) upon heating to 70-90 °C. nih.gov

Thionyl chloride (SOCl₂) is another effective chlorinating agent, often used with a catalytic amount of DMF. researchgate.netmdpi.com Other reagent systems include combinations like triphenylphosphine (B44618) with trichloroisocyanuric acid or tricyanochloromethane, which can also afford 4-chloroquinazolines in high yields. mdpi.comnih.gov

Table 2: Common Reagents for Chlorination of Quinazolin-4(3H)-ones

| Reagent(s) | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux/Heat (e.g., 110 °C) | Most common method; can be used as solvent. | nih.gov, researchgate.net |

| Thionyl Chloride (SOCl₂) / DMF (cat.) | Reflux | Effective alternative to POCl₃. | researchgate.net, mdpi.com |

| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (TCCA) | - | High-yielding alternative. | mdpi.com, researchgate.net |

| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (Cl₃CCN) | - | Used for synthesis of halo-substituted 2-phenylquinazolines. | nih.gov |

Direct Halogenation Methods for Quinazoline Derivatives

Direct halogenation of a pre-formed quinazoline ring that does not possess a 4-oxo group is a less common strategy for introducing a 4-chloro substituent. This would involve a direct C-H activation/halogenation at the C4 position. While methods exist for the direct chlorination of the benzo-part of the quinazoline ring (e.g., at the 6- and 8-positions) using chlorine gas in acetic acid, direct selective chlorination at the C4 position is more challenging and not a standard route for this class of compounds. sioc-journal.cn The reactivity of the quinazolinone precursor at the C4 position makes the chlorination of the lactam the overwhelmingly preferred synthetic strategy.

Nucleophilic Substitution at the C4 Position of the Quinazoline Ring

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthesis of a vast array of 4-substituted quinazoline derivatives. The SNAr reaction at the C4 position is significantly more favorable than at the C2 position. mdpi.comnih.gov Theoretical studies, including potential energy surface analysis and activation energy calculations, have confirmed this regioselectivity. The transition state for a nucleophilic attack at C4 requires a lower activation energy compared to the attack at C2, making the C4 substitution the kinetically preferred pathway. mdpi.comnih.govresearchgate.net

This pronounced regioselectivity has been extensively documented in the literature with a wide variety of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines. mdpi.com These reactions consistently yield 4-substituted-2-chloroquinazoline products, demonstrating the reliability of this method for introducing diversity at the C4 position. mdpi.comnih.gov The reaction conditions can be varied, but the regioselectivity for the C4 position is generally preserved. nih.gov

For instance, the reaction of 2,4-dichloroquinazoline (B46505) precursors with various amines demonstrates a consistent preference for substitution at the C4-position. mdpi.com The resulting 2-chloro-4-aminoquinazoline derivatives are valuable intermediates in medicinal chemistry. mdpi.comnih.gov The regioselectivity can be definitively confirmed using 2D-NMR studies, which show correlations between protons on the nucleophile and the H5 proton of the quinazoline ring. nih.gov

| Starting Material | Nucleophile | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloroquinazoline | Primary/Secondary Amines | - | Various | Various | 2-chloro-4-aminoquinazolines | mdpi.com |

| 4-chloroquinazoline | Aryl Amines | HCl | - | - | 4-arylaminoquinazolines | chim.it |

| 4-chloroquinazoline | Thiols | - | - | Moderate to good yields | 4-(arylthio)quinazolines | chim.it |

| quinazoline-4-tosylates | Alkynes | Palladium/Copper | - | - | 4-alkynylquinazolines | chim.it |

Incorporation of the 2-Fluoromethyl Group into the Quinazoline Structure

The introduction of fluorine-containing moieties, such as the fluoromethyl group, into heterocyclic structures is a key strategy in medicinal chemistry to modulate physicochemical properties.

Introducing a fluoromethyl group at the C2 position of the quinazoline core can be achieved through several synthetic strategies. A common approach is to utilize a starting material that already contains the desired fluorinated group. For example, the synthesis can begin with a fluorinated anthranilic acid derivative.

Alternatively, a key intermediate such as 2-(trifluoromethyl)-3,1-benzoxazin-4-one can be employed. researchgate.net While this precursor contains a trifluoromethyl group, similar benzoxazinones with a fluoromethyl group can be synthesized and used. These intermediates readily react with amine nucleophiles to form the quinazolinone ring system with the fluoromethyl group pre-installed at the C2 position. researchgate.net This method involves the cyclization and incorporation of the C2-substituent in a single conceptual step from the benzoxazinone (B8607429) precursor.

The synthesis of the crucial 2-fluoromethyl-quinazolin-4(3H)-one intermediate is typically accomplished via the condensation of a suitable anthranilic acid derivative or by ring-transformation of a 3,1-benzoxazin-4-one.

One well-established pathway involves the acylation of an anthranilic acid with an acid chloride (e.g., fluoroacetyl chloride) or anhydride, followed by cyclization. nih.gov A more common route starts with anthranilic acid and cyclizes it to a benzoxazin-4-one intermediate using a dehydrating agent like acetic anhydride. nih.govnih.gov This benzoxazinone is then reacted with an amine source, such as ammonia (B1221849) or hydrazine, to yield the corresponding 2-substituted-quinazolin-4(3H)-one. nih.govnih.gov

For instance, reacting a 2-(fluoromethyl)-3,1-benzoxazin-4-one with an amine leads to the formation of the 3-substituted-2-(fluoromethyl)quinazolin-4(3H)-one. researchgate.net The choice of reaction conditions, particularly the solvent and temperature, can be critical. For example, condensing 6-iodo-2-(trifluoromethyl)-3,1-benzoxazinone with amines in refluxing acetic acid successfully yields the cyclized quinazolinone product, whereas fusion at high temperature without solvent can lead to the formation of the uncyclized benzamide (B126) derivative. researchgate.net

| Starting Materials | Key Intermediate | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Anthranilic Acid, Acetic Anhydride | Benzoxazin-4-one | 1. Acetic Anhydride; 2. Hydrazine Hydrate | 2-Substituted-quinazolin-4-one | nih.gov |

| 6-Bromoanthranilic acid, Acid Chloride | Amide, then Benzoxazinone | 1. TEA, THF; 2. Acetic Anhydride, reflux; 3. MeNH2, THF | 2-Substituted-6-bromo(3H)-quinazolin-4-one | nih.gov |

| 2-(Trifluoromethyl)-3,1-benzoxazin-4-one, Aniline (B41778) Derivatives | - | Condensation in acetic acid, reflux | 3-Aryl-2-(trifluoromethyl)-4(3H)-quinazolinone | researchgate.net |

Mechanistic Pathways in the Synthesis of this compound and Related Structures

The synthesis of the target compound involves several key transformations, each with a well-defined reaction mechanism. Understanding these pathways is crucial for optimizing reaction conditions and achieving high yields and purity.

Cyclization to form the Quinazolinone Core: The formation of the quinazolin-4(3H)-one ring system from anthranilic acid derivatives typically proceeds through an initial acylation or amidation, followed by an intramolecular cyclization. When a 2-aminobenzamide reacts with an appropriate reagent to provide the C2 carbon, the mechanism involves a nucleophilic attack of the amino group onto an electrophilic carbon, followed by cyclization and dehydration to form the pyrimidine (B1678525) ring of the quinazoline.

Functionalization (Chlorination): The conversion of the 2-fluoromethyl-quinazolin-4(3H)-one intermediate to this compound is a critical functionalization step. Quinazolin-4(3H)-ones exist in tautomeric equilibrium with 4-hydroxyquinazolines. This hydroxyl group is converted to a chloro group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netgoogle.com The mechanism involves the activation of the hydroxyl group by the chlorinating agent to form a good leaving group, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The use of a catalyst like N,N-dimethylformamide (DMF) is common in reactions with thionyl chloride.

Nucleophilic Aromatic Substitution (SNAr): As detailed in section 2.2.3, the mechanism for substitution at the C4 position involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the chloride leaving group is eliminated, restoring the aromaticity of the quinazoline ring and yielding the final substituted product. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective construction of complex molecules like quinazolines. nih.gov Both transition-metal catalysis and organocatalysis are employed to facilitate key bond-forming reactions. nih.govnih.gov

Transition-Metal Catalysis: Transition metals such as palladium (Pd), copper (Cu), iron (Fe), cobalt (Co), and manganese (Mn) are widely used to catalyze various steps in quinazoline synthesis. nih.govmdpi.com

Copper catalysts are used for C-N bond formation in Ullmann-type condensation reactions and in oxidative dehydrogenation processes to form the quinazoline ring. mdpi.comnih.gov

Palladium catalysts are essential for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other groups onto the quinazoline scaffold. nih.gov They are also used in combination with copper to prepare 4-alkynylquinazolines from quinazoline-4-tosylates. chim.it

Iron and Cobalt catalysts have been shown to be effective in tandem C-H amidation/cyclization reactions and other oxidative cyclizations, offering efficient pathways with broad substrate scope. nih.govnih.gov The Lewis acidity and steric sensitivity of these catalysts are key to their reactivity and selectivity. nih.gov

Manganese catalysts can facilitate dehydrogenative steps in certain synthetic routes. mdpi.com

Organocatalysis: Non-metal catalysts, or organocatalysts, offer a complementary approach, often under milder and more environmentally friendly conditions. nih.gov

Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze oxidative cyclization reactions. nih.gov

Nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) are known to facilitate SNAr reactions for the synthesis of 4-arylaminoquinazolines. chim.it

Acids like acetic acid can catalyze multi-component reactions for the one-pot synthesis of quinazolinone scaffolds. nih.gov

These catalytic systems are crucial for controlling selectivity (chemo-, regio-, and stereoselectivity), lowering reaction activation energies, and enabling reactions that would otherwise be unfeasible, thus streamlining the synthesis of complex quinazoline derivatives. nih.govyoutube.com

| Catalyst Type | Specific Catalyst | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|---|

| Transition Metal | CuI, CuCl, CuO | Ullmann Condensation, Oxidative Cyclization | C-N bond formation, Dehydrogenation | mdpi.comnih.gov |

| Transition Metal | Pd(dppf)Cl₂, Pd₂(dba)₃ | Suzuki & Buchwald-Hartwig Coupling | C-C and C-N bond formation | nih.gov |

| Transition Metal | FeBr₂, FeCl₂ | Oxidative Cyclization, C-H Oxidation | Facilitates sp³ C-H oxidation and C-N bond formation | nih.gov |

| Transition Metal | Co(III) complexes | Tandem C-H Amidation/Cyclization | Lewis acid, activates substrates | nih.gov |

| Organocatalyst | DABCO | Oxidative Cyclization | Acts as a basic catalyst | nih.gov |

| Organocatalyst | DMAP | SNAr Reaction | Acts as a nucleophilic catalyst | chim.it |

| Organocatalyst | Acetic Acid | Three-Component Reaction | Acts as an acid catalyst | nih.gov |

Reactivity of the 4-Chloro Position of the Quinazoline Ring

The chlorine atom at the 4-position of the quinazoline ring is highly activated towards substitution, a consequence of the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov This inherent reactivity makes it a prime site for introducing a wide array of functional groups and building complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions (SNAr) on the Quinazoline System

Nucleophilic aromatic substitution (SNAr) is a fundamental and extensively utilized reaction for functionalizing the 4-position of the quinazoline core. mdpi.com The electron-deficient nature of the pyrimidine ring in quinazoline facilitates the attack of nucleophiles at the C4 position. wikipedia.orgnih.gov This reactivity is further enhanced by the presence of the chlorine atom, a good leaving group.

A wide variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the 4-chloro substituent. For instance, reactions with primary or secondary amines lead to the formation of 4-aminoquinazoline derivatives, a class of compounds with significant pharmacological interest. mdpi.com The reaction conditions for these substitutions are often mild, and the regioselectivity is consistently high for the 4-position. mdpi.com This robust reactivity allows for the systematic exploration of the structure-activity relationships by introducing diverse amino scaffolds.

The general mechanism for SNAr at the 4-position involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the C4 carbon, temporarily disrupting the aromaticity of the pyrimidine ring. libretexts.org Subsequent expulsion of the chloride ion restores the aromatic system, yielding the substituted product. libretexts.org

| Reactant | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | 4-(Phenylethynyl)-2-(trichloromethyl)quinazoline | Pd(OAc)₂, Cs₂CO₃, DMF |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazoline derivatives | Various, often mild conditions |

| 4-Chloro-6,7-dimethoxyquinazoline | Terminal Alkynes | 4-Alkynyl-6,7-dimethoxyquinazolines | Pd catalyst, CuI, NEt₃, DMF |

Metal-Catalyzed Cross-Coupling Reactions at the 4-Position (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, offering a powerful and versatile approach to functionalize the 4-position of the quinazoline ring. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is widely employed to introduce aryl, heteroaryl, or alkyl groups at the 4-position. nih.govresearchgate.net This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields and selectivity. nih.gov For example, 4-chloro-2-trichloromethylquinazoline has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst to yield 4-aryl-2-trichloromethylquinazolines. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. researchgate.net

The Buchwald-Hartwig amination provides a complementary method for forming C-N bonds at the 4-position. This reaction allows for the coupling of a wide variety of amines, including those that are less nucleophilic and may not be suitable for traditional SNAr reactions. nih.govacs.org The use of specialized phosphine (B1218219) ligands is often crucial for achieving high catalytic activity and product yields. researchgate.net This methodology has been instrumental in the synthesis of numerous biologically active compounds containing an arylamine moiety. nih.gov

| Reaction Type | Quinazoline Substrate | Coupling Partner | Catalyst/Ligand System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-2-trichloromethylquinazoline | Arylboronic acids | Pd(OAc)₂ | 4-Aryl-2-trichloromethylquinazolines |

| Suzuki-Miyaura | Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂ | Quinazolinylphenyl-1,3,4-thiadiazole conjugates |

| Buchwald-Hartwig | Aryl halides | Amines | Palladium complexes with phosphine ligands | Arylamines |

Modifications and Functionalization of the 2-Fluoromethyl Group

The 2-fluoromethyl group offers additional opportunities for structural diversification, influencing the compound's physicochemical properties and biological activity. tandfonline.com

Functional Group Interconversions Involving the Fluorine Atom

The fluorine atom in the 2-fluoromethyl group can modulate a compound's metabolic stability and binding affinity. tandfonline.com While direct displacement of the fluorine atom is challenging, functional group interconversions can be achieved through various synthetic strategies. The introduction of fluorine-containing groups into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance properties like lipophilicity and bioavailability. tandfonline.comresearchgate.net Synthetic methods often involve the use of fluorinated building blocks or direct fluorination techniques. researchgate.net For instance, the synthesis of C2-(fluoromethyl) derivatives has been shown to impact the biological activity of quinazoline-based compounds. nih.gov

Derivatization of the Methyl Moiety for Extended Structures

The methyl group of the 2-fluoromethyl moiety can serve as a handle for further derivatization to create extended structures. While direct functionalization of the methyl group can be challenging, it can be achieved through various synthetic transformations. For example, oxidation of the methyl group could lead to the corresponding aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions to build more complex side chains. The introduction of different substituents at the 2-position of the quinazoline ring is known to significantly influence the biological activity of these compounds. nih.gov

Exploration of Quinazoline Ring System Modifications and Expansions for Novel Analogues

Beyond substitutions on the existing quinazoline framework, modifications and expansions of the ring system itself open up new avenues for creating novel analogues with potentially unique pharmacological profiles. pnrjournal.com Ring expansion strategies, for instance, can lead to the formation of benzodiazepine (B76468) or other larger heterocyclic systems. researchgate.net Conversely, ring contraction reactions can be employed to generate different heterocyclic cores, such as indazoles. researchgate.net These skeletal rearrangements provide access to a diverse range of chemical scaffolds that are not readily accessible through traditional synthetic routes. The development of novel synthetic methodologies, such as metal-free ring expansion reactions, offers greener and more efficient ways to access these complex structures. acs.org

Conclusion

4-Chloro-2-fluoromethyl-quinazoline represents a specific example within the rich and diverse field of quinazoline (B50416) chemistry. While detailed research on this particular compound is not extensively documented, its chemical nature can be understood through the well-established principles of quinazoline synthesis and the known effects of halogenation. As a versatile intermediate, it holds potential for the development of novel compounds with tailored properties for applications in medicine and materials science. Further research into the synthesis and reactivity of this and similar fluorinated quinazolines will undoubtedly continue to expand the chemical space and potential applications of this privileged heterocyclic scaffold.

Structure Activity Relationship Sar Studies of 2 Fluoromethylquinazolines

Influence of the Fluorine Atom on Molecular Interactions and Scaffold Performance

The introduction of fluorine into organic molecules can dramatically alter their properties. benthamscience.comcapes.gov.br Due to its small size and high electronegativity, fluorine can modulate the electronic environment, lipophilicity, and metabolic stability of a compound. benthamscience.comnih.gov These alterations, in turn, affect how the molecule interacts with its biological targets. benthamscience.com

The substitution of a hydrogen atom with fluorine on the methyl group at the 2-position of the quinazoline (B50416) core introduces significant electronic and steric changes. The high electronegativity of fluorine makes the fluoromethyl group a strong electron-withdrawing substituent. mdpi.com This electronic pull can influence the polarity of the entire quinazoline ring system, particularly the C-4, N-3 double bond. rsc.org The properties of substituted quinazolines are largely dependent on the nature and position of the substituents, whether they are on the pyrimidine (B1678525) or the benzene (B151609) ring. nih.govresearchgate.net

From a steric perspective, the fluorine atom is only slightly larger than a hydrogen atom, meaning that a fluoromethyl group (CH₂F) does not introduce significant bulk compared to a methyl group (CH₃). researchgate.net This minimal steric perturbation allows for the isosteric replacement of a methyl group with a fluoromethyl group in many cases, while still benefiting from the profound electronic effects of fluorine. researchgate.net The trifluoromethyl group (-CF₃), in contrast, is known to be bulkier than a methyl group. mdpi.com

SAR studies often involve comparing analogues with and without fluorine substitution to understand its contribution to activity. Small hydrophobic groups at the 2-position of the quinazoline scaffold have been shown to be tolerated for binding at various biological targets. nih.gov

When comparing a 2-fluoromethylquinazoline with its non-fluorinated (2-methyl) and trifluoromethyl (2-trifluoromethyl) counterparts, distinct differences in properties and, consequently, activity are expected.

2-Methyl (Non-fluorinated) Analogue : The methyl group is a weak electron-donating group. Its primary contribution to molecular interactions is through hydrophobic interactions. In some SAR studies, 2-methyl substitution has been shown to be important for activity. nih.gov

2-Fluoromethyl Analogue : The fluoromethyl group is electron-withdrawing, which can alter the hydrogen bonding capacity and electrostatic interactions of the quinazoline core. mdpi.com The C-F bond can participate in dipole-dipole and hydrogen bonding interactions, which can influence binding affinity to a target. benthamscience.com

2-Trifluoromethyl Analogue : The trifluoromethyl group is a very strong electron-withdrawing group and is significantly more lipophilic than a methyl or fluoromethyl group. mdpi.com Its presence can enhance metabolic stability and membrane permeability. mdpi.com However, the increased steric bulk of the trifluoromethyl group compared to a methyl group can sometimes lead to a decrease in activity if the binding pocket is sterically constrained. rsc.org In some quinoxaline (B1680401) derivatives, substitution with a trifluoromethyl group was found to decrease activity compared to less bulky groups. mdpi.com

The following table summarizes the key properties of these substituents:

| Substituent at C-2 | Electronic Effect | Steric Size | Lipophilicity (Hansch π value) |

| -CH₃ | Weakly electron-donating | Small | +0.56 |

| -CH₂F | Electron-withdrawing | Slightly larger than -CH₃ | +0.11 |

| -CF₃ | Strongly electron-withdrawing | Larger than -CH₃ | +0.88 mdpi.com |

Data for Hansch π values are general and can vary based on the molecular context.

Positional Effects of Substituents on Quinazoline Scaffolds in SAR Context

The biological activity of quinazoline derivatives is highly dependent on the substitution pattern around the core scaffold. mdpi.com Positions 2, 4, 6, and 7 are common sites for modification to optimize activity. mdpi.comnih.govnih.gov

The 4-position of the quinazoline ring is a critical determinant of activity for many classes of quinazoline-based compounds. The presence of an anilino moiety at this position is a common feature in many biologically active quinazolines. nih.gov This substitution is often mandatory for affinity towards certain ATP-binding pockets. nih.gov The nature of the substituent at the 4-position can significantly influence the binding mode and potency.

The introduction of a chloro group at the 4-position, as in 4-chloro-2-fluoromethyl-quinazoline, provides a reactive handle for further chemical modification, particularly for N-arylation reactions to introduce various anilino groups. nih.gov Microwave-mediated N-arylation of 4-chloroquinazolines has been shown to be an efficient method for generating libraries of 4-anilinoquinazolines. nih.gov The 7-chloro group in the quinoline (B57606) nucleus has been identified as optimal in some series of antimalarial compounds. pharmacy180.com

In SAR studies of quinazoline derivatives, small hydrophobic groups at the 2-position are often found to be favorable. nih.gov The 2-fluoromethyl group fits this description, offering a balance of hydrophobicity and unique electronic properties conferred by the fluorine atom. The presence of a small, electron-withdrawing group at this position can be crucial for achieving a desired activity profile.

Methodological Approaches in Quinazoline SAR Investigations

A variety of methodological approaches are employed to investigate the SAR of quinazoline derivatives. These methods aim to establish a relationship between the chemical structure and the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. mui.ac.ir For quinazoline derivatives, QSAR models have been developed using various descriptors such as constitutional, functional, and charge-based parameters to predict their activity. mui.ac.ir Genetic algorithms combined with partial least-squares (GA-PLS) have been successfully applied in these studies. mui.ac.ir

Molecular Docking : This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mui.ac.ir Molecular docking is widely used to understand the interactions between quinazoline derivatives and their biological targets at the molecular level. It can help rationalize observed SAR data and guide the design of new, more potent analogues. mui.ac.ir

Combinatorial Chemistry and High-Throughput Screening : The synthesis of a large number of diverse but structurally related molecules (a library) is a common strategy in drug discovery. For quinazolines, methods for the parallel synthesis of libraries of derivatives have been developed. researchgate.net These libraries can then be screened for activity using high-throughput methods to rapidly identify promising lead compounds and establish initial SAR trends.

Computational and Theoretical Investigations of 4 Chloro 2 Fluoromethyl Quinazoline

Molecular Modeling and Docking Studies of Fluorinated Quinazolines

Molecular modeling techniques, particularly molecular docking, are pivotal in predicting how a ligand like a fluorinated quinazoline (B50416) might interact with a biological target, typically a protein receptor. researchgate.netresearchgate.net These in silico methods are crucial for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. researchgate.net

In silico studies have been instrumental in elucidating the ligand-target interactions of quinazoline derivatives, many of which are known to target protein kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov The 4-anilino-quinazoline scaffold, for instance, is a privileged structure for developing EGFR tyrosine kinase inhibitors. nih.gov

Docking studies reveal that the quinazoline core often orients within the ATP-binding pocket of kinases. nih.gov Key interactions frequently involve hydrogen bonds between the nitrogen atoms of the quinazoline ring (N-1 and N-3) and amino acid residues in the hinge region of the kinase, such as methionine. nih.gov The substituents on the quinazoline ring play a critical role in modulating binding affinity. Halogen substituents, such as chlorine and fluorine, can significantly enhance affinity through hydrophobic interactions within the binding pocket. nih.govnih.gov For example, in studies of EGFR inhibitors, a meta-chlorine and a para-fluorine on an aniline (B41778) ring attached to the quinazoline core were found to increase binding affinity. nih.gov

The binding affinity is often quantified by a docking score or calculated binding free energy. Molecular dynamics (MD) simulations coupled with methods like the Linear Interaction Energy (LIE) can provide more accurate estimations of binding free energies by accounting for the dynamic nature of the protein-ligand complex. nih.gov These calculations typically show that van der Waals forces are the dominant contributors to the binding of quinazoline-based ligands. nih.gov

Table 1: Predicted Interactions and Binding Data for Quinazoline Derivatives from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Predicted Contribution of Halogens | Reference |

|---|---|---|---|---|

| 4-Anilino-quinazolines | EGFR | Met793, Asp800 | Increased affinity via hydrophobic interactions | nih.gov |

| Quinazoline Derivatives | EGFR | - | Electronegative substituents foster optimal polar interactions and hydrophobic contacts | nih.gov |

| Fluoroquinazoline Derivatives | Aurora A Kinase | Val147, Glu211, Tyr212, Ala213, Leu263 | Fluorine at the quinazoline ring enhances binding to the hinge region | nih.gov |

| Quinazolinone Derivatives | EGFR | - | Stronger binding energies correlated with high anti-proliferative activity | nih.gov |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of fluorinated quinazolines helps to understand their preferred shapes in solution and within a protein's binding site. semanticscholar.org For flexible molecules, multiple low-energy conformations may exist, and computational methods can identify these and assess their relative stabilities. semanticscholar.orgnih.gov

Studies on fluorinated alkoxy quinazoline derivatives have shown a delicate balance between different conformations, such as coplanar and orthogonal arrangements of the fluorinated group relative to the quinazoline ring. semanticscholar.org This conformational preference can be influenced by other substituents on the molecule. semanticscholar.org The binding of a ligand to a protein often forces it into a specific, "bioactive" conformation, which may not be the lowest energy conformation in solution. semanticscholar.org For example, docking studies have suggested that a staggered conformation of certain quinazoline derivatives is prohibited upon binding to target proteins like dihydrofolate reductase (DHFR). semanticscholar.org

The binding mode describes the specific orientation and conformation of the ligand within the target's active site. For quinazoline-based EGFR inhibitors, a common binding mode involves the 4-anilino group extending into a hydrophobic pocket of the ATP-binding cleft, often at a specific angle relative to the quinazoline ring. nih.gov The precise binding mode is influenced by the substitution pattern on the quinazoline core. nih.gov Halogen atoms can modulate the orientation of the ligand through additional hydrophobic and halogen bond interactions. nih.gov

Quantum Chemical Studies on 4-Chloro-2-fluoromethyl-quinazoline

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions. researchgate.net These methods can be applied to specific molecules like this compound to predict its behavior in chemical reactions.

The chemical properties of the quinazoline ring are heavily influenced by its substituents. nih.gov The two nitrogen atoms in the pyrimidine (B1678525) ring are not electronically equivalent, leading to a polarized 3,4-double bond. nih.gov This polarization makes position 4 highly susceptible to attack by nucleophiles. nih.govacs.org

Quantum chemical calculations can model the electron distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential of the molecule. These calculations can confirm the electrophilic nature of C4 and C2 positions and predict the regioselectivity of various reactions. For instance, electrophilic substitution reactions on the quinazoline ring, such as nitration, are predicted to occur preferentially at positions 8 and 6 of the benzene (B151609) ring portion. nih.gov

Quantum chemistry allows for the calculation of the energetics of reaction pathways, including the stability of reactants, products, intermediates, and transition states. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

For this compound, a key transformation is the nucleophilic substitution of the chlorine atom at the 4-position. This is a common strategy for synthesizing a wide array of 4-substituted quinazoline derivatives. acs.orgnih.gov Theoretical studies can model the energy profile of this substitution reaction with various nucleophiles (e.g., amines, alcohols), helping to rationalize experimental observations and optimize reaction conditions. researchgate.net

Furthermore, computational studies can explore the energetics of other potential derivatizations, such as modifications at the fluoromethyl group or on the benzene portion of the quinazoline ring. These energetic considerations are crucial for designing efficient synthetic routes to novel analogues. nih.gov For example, theoretical studies on the deoxyfluorination of C=O bonds provide insights into the thermodynamics and kinetics of fluorination reactions, which are relevant to the synthesis of fluorinated compounds like this compound. researchgate.net

Application of Cheminformatics and Machine Learning in Quinazoline Research

Cheminformatics and machine learning are transforming drug discovery by enabling the analysis of large chemical datasets to build predictive models. researchgate.netyoutube.com These approaches are increasingly applied to quinazoline research to accelerate the identification of new lead compounds. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics technique used to correlate the chemical structure of compounds with their biological activity. nih.gov 2D- and 3D-QSAR models have been developed for various series of quinazoline derivatives to predict their anticancer potential. nih.govnih.gov These models use molecular descriptors (e.g., electronic, steric, hydrophobic properties) to build a mathematical equation that can predict the activity of new, untested compounds. nih.gov Such models have guided the design of novel quinazoline analogues with enhanced inhibitory activity. nih.gov

Machine learning algorithms, such as artificial neural networks and support vector machines, are being used to develop more sophisticated predictive models. researchgate.netrsc.org These models can be trained on large datasets of known quinazoline inhibitors to learn the complex relationships between structure and activity. researchgate.net Machine learning can also be applied to predict reaction outcomes, identify potential reactive sites for metabolism, or predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to filter out compounds with unfavorable profiles early in the discovery process. researchgate.netresearchgate.net The integration of machine learning with molecular modeling techniques like docking and MD simulations provides a powerful, multi-faceted approach to modern drug design. frontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Advanced Research Perspectives on Quinazoline Scaffolds

Quinazolines as Privileged Scaffolds in the Development of Chemical Probes

The quinazoline (B50416) core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govresearchgate.netresearchgate.net This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govresearchgate.netnih.gov This inherent bioactivity makes the quinazoline framework an excellent starting point for the design and synthesis of chemical probes—specialized molecules used to study biological systems. nih.govacs.orgnih.gov

Fluorescent probes built upon the quinazoline scaffold have emerged as powerful tools for visualizing and understanding cellular processes. nih.govacs.orgnih.gov These probes typically consist of two key components: the quinazoline pharmacophore, which is responsible for recognizing and binding to a specific biological target, and a fluorophore, which provides the means of detection through light emission. nih.govacs.org

One notable application is the development of quinazoline-based fluorescent probes for α1-Adrenergic Receptors (α1-ARs), which are important members of the G protein-coupled receptor (GPCR) family. nih.govacs.orgnih.gov Researchers have successfully synthesized a series of these probes by conjugating a quinazoline moiety with fluorophores like coumarin and fluorescein. nih.gov These probes have demonstrated high affinity for α1-AR subtypes and have been effectively used for subcellular localization imaging. nih.govacs.org

The development of such probes often involves strategic synthetic routes, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amide condensation, which allow for the efficient linking of the quinazoline scaffold to the fluorescent reporter. nih.gov The resulting probes have shown promising properties, including strong fluorescence, high sensitivity, and low toxicity, making them valuable for real-time imaging in living cells. nih.govacs.org

Furthermore, quinazolinone-based conjugated structures have been explored for their potential in fluorescent labeling. rsc.org By introducing quinazolinone to aldehydes with varying double bond lengths, researchers have created probes with absorption maxima between 420–540 nm and emission maxima between 500–600 nm. rsc.org Some of these probes exhibit sensitivity to environmental factors like viscosity and pH, allowing them to report on the conditions within specific cellular organelles, such as mitochondria and lysosomes. rsc.org For instance, certain probes have shown a significant increase in fluorescence intensity in viscous environments, a property that can be harnessed to monitor changes in lysosomal viscosity within cells. rsc.org

Table 1: Examples of Quinazoline-Based Fluorescent Probes

| Probe Type | Target | Fluorophore | Application |

| Quinazoline-Coumarin Conjugate | α1-Adrenergic Receptors | Coumarin | Subcellular localization imaging |

| Quinazoline-Fluorescein Conjugate | α1-Adrenergic Receptors | Fluorescein | Cell imaging |

| Quinazolinone-Aldehyde Conjugate | Mitochondria/Lysosomes | Varies | Viscosity and pH sensing |

Development of Novel Quinazoline-Based Chemical Entities through Molecular Hybridization Strategies

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores—the specific parts of a molecule responsible for its biological activity—into a single new chemical entity. rsc.orgnih.govnih.gov This approach aims to create hybrid molecules with enhanced potency, selectivity, or the ability to interact with multiple biological targets simultaneously. nih.govrsc.org The quinazoline scaffold is a frequent component in such hybridization strategies due to its proven and diverse biological activities. rsc.orgnih.govmdpi.com

The rationale behind creating quinazoline hybrids is to leverage the synergistic effects of the combined pharmacophores. nih.gov This can lead to compounds with improved pharmacological profiles compared to the individual components. A wide variety of heterocyclic systems have been successfully hybridized with the quinazoline nucleus, resulting in novel compounds with a broad spectrum of biological activities.

Examples of Quinazoline Hybridization Strategies:

Quinazoline-Triazole Hybrids: Triazoles are known to enhance the biological activity of many scaffolds. nih.gov Researchers have linked quinazolinone and triazole moieties, often through a thioacetamido linker, to create hybrids that have been evaluated for their anticancer properties. nih.gov

Quinazolinone-Oxadiazole Hybrids: Novel hybrids have been designed by combining 2-substituted quinazolinones with 2-phenyloxadiazole. rsc.org These compounds have demonstrated antiproliferative activity against cancer cell lines. rsc.org

Quinazolinone-Indolin-2-one Hybrids: By linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage, scientists have developed hybrids with in vitro anticancer activity against various human cancer cell lines. rsc.orgnih.gov

Quinazoline-Artemisinin Hybrids: The hybridization of quinazoline with artemisinin, a potent antimalarial compound, has led to the creation of novel molecules with activity against Plasmodium falciparum, leukemia cell lines, and human cytomegalovirus (HCMV). rsc.orgmdpi.com

Quinazoline-Thiazolidinone Hybrids: The cyclocondensation of Schiff bases of quinazolin-4(3H)-one with thioglycolic acid has yielded hybrid derivatives that show promising anticancer activity. nih.gov

Quinazoline-Indole Hybrids: Given the diverse biological properties of the indole nucleus, hybrids of indole and 4-aminoquinazoline have been designed to enhance anticancer potential. rsc.org

These hybridization strategies have produced a multitude of lead compounds with activities spanning from anticancer and antimicrobial to antiviral and anti-inflammatory. rsc.orgnih.govmdpi.com The continued exploration of molecular hybridization involving the quinazoline scaffold holds significant promise for the development of next-generation therapeutic agents. rsc.org

Table 2: Selected Quinazoline-Based Molecular Hybrids and Their Biological Activities

| Hybrid Combination | Linker Type | Target/Activity |

| Quinazolinone-Triazole | Thioacetamido | Anticancer |

| Quinazolinone-Oxadiazole | Direct | Antiproliferative |

| Quinazolinone-Indolin-2-one | Imine | Anticancer |

| Quinazoline-Artemisinin | - | Antimalarial, Antiviral, Anticancer |

| Quinazoline-Thiazolidinone | - | Anticancer |

| Quinazoline-Indole | - | Anticancer |

Innovations in Environmentally Benign Synthetic Methodologies for Diversification of Quinazoline Libraries

The synthesis of quinazoline derivatives has traditionally relied on methods that often involve harsh reaction conditions, volatile organic solvents, and the use of hazardous reagents. tandfonline.com In recent years, there has been a significant shift towards the development of "green" or environmentally benign synthetic methodologies. bohrium.comnih.gov These innovative approaches aim to reduce the environmental impact of chemical synthesis by improving efficiency, minimizing waste, and using safer materials. bohrium.com

Several green chemistry principles have been successfully applied to the synthesis and diversification of quinazoline libraries:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.org These advantages include dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer byproducts. bohrium.comfrontiersin.org Microwave-assisted synthesis has been widely used for the construction of quinazoline and quinazolinone derivatives, often in solvent-free conditions or using environmentally friendly solvents. tandfonline.comfrontiersin.org

Use of Green Catalysts: Catalysts play a crucial role in reducing the energy requirements of chemical reactions. bohrium.com Green synthetic approaches often employ heterogeneous nanocatalysts, which can be easily recovered and reused, minimizing waste. bohrium.comnih.gov For example, a magnetic nano-catalyst based on graphene oxide has been developed for the efficient, one-pot, three-component synthesis of quinazoline derivatives under solvent-free conditions. nih.gov Other green catalysts, such as phosphotungstic acid, have been used for the synthesis of spiro and cyclized quinazolinones under microwave irradiation. researchgate.net

Deep Eutectic Solvents (DES): Deep eutectic solvents are a class of ionic liquids that are often biodegradable and have low toxicity. tandfonline.com They have been successfully employed as green reaction media for the synthesis of 3-substituted quinazolinones. tandfonline.comresearchgate.net

Visible Light-Driven Photocatalysis: This sustainable method utilizes visible light as a renewable energy source to drive chemical reactions. mdpi.com Curcumin-sensitized titanium dioxide (TiO2) nanoparticles have been used as a photocatalyst in a one-pot, three-component reaction to produce quinazoline compounds with high yields. mdpi.com This approach is both eco-friendly and cost-effective. mdpi.com

Metal-Free and Solvent-Free Conditions: To address the environmental and health concerns associated with heavy metals, metal-free synthetic routes are being explored. bohrium.com Catalyst- and metal-free electrochemical synthesis of quinazolinones has been achieved. bohrium.comresearchgate.net Additionally, conducting reactions in the absence of solvents (solvent-free conditions) is a key principle of green chemistry that has been applied to quinazoline synthesis. nih.gov

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product. frontiersin.org This approach is characterized by its atom economy, time efficiency, and low waste production, making it an environmentally friendly strategy for generating diverse libraries of quinazoline derivatives. nih.govfrontiersin.org

These innovations in synthetic methodologies are not only reducing the environmental footprint of chemical research but are also enabling the rapid and efficient creation of diverse libraries of quinazoline derivatives for biological screening and drug discovery. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Quinazolines

| Feature | Conventional Methods | Green Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Visible light |

| Solvents | Volatile organic solvents (VOCs) | Deep eutectic solvents, water, or solvent-free |

| Catalysts | Homogeneous catalysts (often heavy metals) | Recyclable heterogeneous nanocatalysts, biocatalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | Often significant | Minimized through atom economy and catalyst recycling |

| Process | Multi-step syntheses | One-pot, multi-component reactions |

Exploration of Quinazoline Derivatives in Advanced Chemical Biology Research

Quinazoline derivatives are a cornerstone of chemical biology research due to their vast and well-documented range of biological activities. nih.govarabjchem.orgresearchgate.net These compounds serve as valuable tools for dissecting complex biological pathways, identifying new therapeutic targets, and developing novel therapeutic agents. mdpi.com The versatility of the quinazoline scaffold allows for systematic modifications, enabling the fine-tuning of its interaction with specific biological targets. mdpi.com

The broad spectrum of biological activities exhibited by quinazoline derivatives makes them relevant to numerous areas of chemical biology research:

Enzyme Inhibition: A significant number of quinazoline-based compounds have been developed as potent and selective enzyme inhibitors. mdpi.com For instance, several quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. mdpi.com This has led to the development of clinically approved anticancer drugs. mdpi.com Their ability to target specific enzymes makes them invaluable for studying enzyme function and for validating enzymes as drug targets.

Receptor Modulation: Quinazoline derivatives can act as agonists or antagonists for various receptors. arabjchem.org This property is exploited in the development of probes to study receptor signaling pathways. Their interactions with receptors like the A2A adenosine receptor have been investigated. arabjchem.org

Antimicrobial Research: The emergence of drug-resistant pathogens is a major global health concern. Quinazoline derivatives have shown promising activity against a range of bacteria and fungi. researchgate.netnih.gov They are used in chemical biology to explore novel antimicrobial mechanisms of action and to identify new targets for antibiotic development. researchgate.net For example, certain acylhydrazone quinazolines have demonstrated significant activity against various bacterial and fungal strains. nih.gov

Neurodegenerative Disease Research: The multifaceted nature of diseases like Alzheimer's has prompted the exploration of multi-target drugs. nih.gov Quinazoline derivatives have been investigated as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit cholinesterases, β-amyloid aggregation, and tau protein aggregation, as well as their antioxidant properties. nih.gov This makes them useful chemical tools for studying the complex pathology of neurodegenerative disorders. nih.gov

Antiviral Studies: Quinazoline derivatives have been explored for their antiviral properties against a variety of viruses. nih.govmdpi.com They serve as lead compounds for the development of new antiviral drugs and as probes to understand viral replication cycles. mdpi.com

The continuous development of new synthetic methods allows for the creation of increasingly complex and diverse quinazoline libraries. These libraries are then used in high-throughput screening campaigns to identify novel bioactive compounds. The structure-activity relationship (SAR) studies that follow provide deep insights into the molecular interactions between the quinazoline derivatives and their biological targets, furthering our understanding of fundamental biological processes. researchgate.net

Table 4: Prominent Biological Activities of Quinazoline Derivatives in Chemical Biology

| Biological Activity | Research Area | Example Target/Pathway |

| Anticancer | Oncology | EGFR Tyrosine Kinase Inhibition |

| Antibacterial | Infectious Diseases | Bacterial Cell Wall Synthesis |

| Antifungal | Infectious Diseases | Fungal Ergosterol Biosynthesis |

| Antiviral | Virology | Viral Replication Enzymes |

| Anti-inflammatory | Immunology | Cyclooxygenase (COX) Enzymes |

| Neuroprotective | Neuroscience | Cholinesterases, β-amyloid Aggregation |

| Antimalarial | Parasitology | Plasmodium falciparum Lifecycle |

| Anticonvulsant | Neuroscience | Ion Channels |

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-fluoromethyl-quinazoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like 2-aminobenzonitrile or substituted benzaldehydes. For example, nicotinoyl chloride hydrochloride and PCl₅ can be used to form the quinazoline core under controlled temperatures (100°C, 16–24 hours) . Optimization strategies include:

- Catalyst Selection : Transition metals (e.g., ZnO nanoparticles) improve cyclization efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., sulfolane) enhance reaction homogeneity .

- Temperature Control : Gradual heating prevents side reactions like decomposition.

Table 1: Comparison of Synthetic Methods

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 568.0662 for C₃₀H₂₂BrClN₄O) .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C–Cl bond length: 1.73 Å) .

- HPLC-PDA : Quantifies purity (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) are used to:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE = 4.2 eV) .

- Simulate reaction pathways (e.g., PCl₅-mediated cyclization) by optimizing transition states . Reference Systems : Ferrocenyl-substituted quinazolines show redox-active behavior (E₁/₂ = 0.45 V vs. Ag/AgCl) .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the biological activity of quinazoline derivatives?

Methodological Answer: SAR strategies include:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, F) at the 4-position increases kinase inhibition (IC₅₀ < 50 nM) .

- Heterocyclic Fusion : Pyrazole or thiazole rings improve antimicrobial activity (MIC: 2–8 µg/mL) .

- Pharmacophore Modeling : Hybrid compounds (e.g., benzimidazole-quinazoline) target histamine H₄ receptors (Kᵢ = 12 nM) .

Table 2: Biological Activity of Selected Derivatives

| Derivative | Target | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 6-Chloro-2-(chloromethyl) | Gram-positive bacteria | 4 µg/mL | |

| Ferrocenyl-quinazolinone | Apoptosis induction | 0.8 µM | |

| 2-Fluorobenzyl hybrid | Antifungal | 2 µg/mL |

Q. How should researchers address discrepancies in reported biological activities or synthetic yields of this compound derivatives?

Methodological Answer: Contradictions arise from:

- Reagent Purity : Trace impurities (e.g., residual solvents) alter reaction outcomes .

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) .

- Crystallographic Polymorphism : Different crystal forms affect solubility and bioactivity . Mitigation Steps :

- Reproduce reactions under inert atmospheres (argon) to exclude moisture .

- Validate biological data across multiple cell lines (e.g., HEK293 vs. HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.